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molecular formula C5H4ClN B048278 3-Chloropyridine CAS No. 626-60-8

3-Chloropyridine

Cat. No. B048278
M. Wt: 113.54 g/mol
InChI Key: PWRBCZZQRRPXAB-UHFFFAOYSA-N
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Patent
US05922898

Procedure details

Ali et al., Tetrahedron, vol 48 (1992), pp. 8117-8126 discloses Suzuki-type cross-coupling reactions of arylboronic acids with pi-electron deficient heteroaryl chlorides (chloropyridines, chloropyrimidines, and chloropyrazines, chloroquinolines). These authors state, "It is widely accepted that palladium-catalyzed cross coupling reactions of arylboronic acids, and indeed of other organometallic species, proceed best with aryl or heteroaryl bromides or iodides, and either poorly, or more commonly, not at all with the corresponding chlorides." These investigators confirmed early literature reports that reaction of phenylboronic acid with either chlorobenzene or 3-chloropyridine in the presence of tetrakis(triphenylphosphine) palladium failed to prcoduce any coupled product. Using Pd(bis-1,4-(diphenylphosphino)butane)Cl2, however, they were able to get chlorobenzene to react to give 28% of biphenyl, and 3-chloropyridine was converted to 3-phenylpyridine in 71% yield. Among 2-chloropyridines, the reaction tolerated some (3-nitro, 5-chloro) but not other (3-OH, 3-CONH2) substituents.
[Compound]
Name
Pd(bis-1,4-(diphenylphosphino)butane)Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
arylboronic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
heteroaryl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
arylboronic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aryl or heteroaryl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
Yield
28%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.Cl[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Pd(bis-1,4-(diphenylphosphino)butane)Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
arylboronic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
heteroaryl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
arylboronic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
aryl or heteroaryl bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
ClC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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